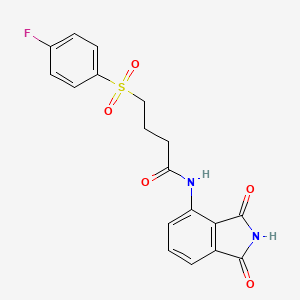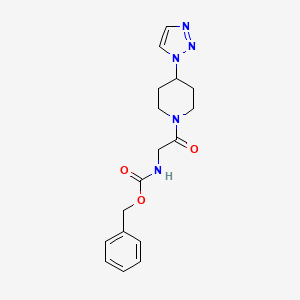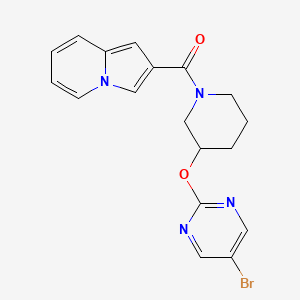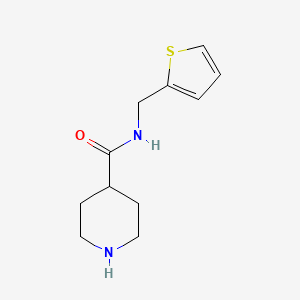
N1-(4-ethoxyphenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves the use of building blocks that contain aromatic systems and substituents that can influence the electronic properties of the molecules. For example, the synthesis of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide (L1) involves reacting an in situ generated aryltellurium intermediate with N-(2-bromoethyl)phthalimide . This process could be analogous to the synthesis of N1-(4-ethoxyphenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide, where similar nucleophilic substitution reactions may be employed.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be complex, with various bond lengths and angles that are crucial for their reactivity and interactions. For instance, in the case of the compound L1, the Te-C(alkyl) bond is longer than the Te-C(aryl) bond . Such structural details are important for understanding the overall shape and electronic distribution within the molecule, which in turn affects its chemical behavior.
Chemical Reactions Analysis
The chemical reactions of related compounds can involve oxidation and ligation processes. For example, L1 undergoes oxidation by ruthenium(III) chloride to form a novel heterocycle, and it can also ligate with ruthenium(II) to form a complex . These reactions demonstrate the reactivity of the functional groups present in the molecules, which could be extrapolated to the reactivity of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For instance, the synthesized fluorescent dyes in the second paper display fluorescence in a wide range of wavelengths with varying quantum yields, and some exhibit solvatochromism, indicating that their emission properties are affected by the solvent environment . These properties are indicative of the potential behavior of this compound, which may also display unique optical properties due to its aromatic and heteroatom-containing substituents.
Mechanism of Action
Target of Action
The primary targets of N1-(4-ethoxyphenyl)-N2-(2-(2-fluorophenyl)-2-methoxypropyl)oxalamide are currently unknown .
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to describe its exact mode of action . It’s worth noting that compounds with similar structures often interact with their targets through mechanisms such as free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
Based on its structure, it may be involved in reactions at the benzylic position, which can be resonance stabilized .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4/c1-4-27-15-11-9-14(10-12-15)23-19(25)18(24)22-13-20(2,26-3)16-7-5-6-8-17(16)21/h5-12H,4,13H2,1-3H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBUGNNJRGUEFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Oxaspiro[3.4]octan-3-amine;hydrochloride](/img/structure/B3019352.png)

![Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate](/img/structure/B3019356.png)
![7-Bromospiro[chromane-2,1'-cyclobutan]-4-one](/img/structure/B3019358.png)
![6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine hydrochloride](/img/structure/B3019360.png)

![1-[3-[3-(4-Methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B3019362.png)
![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine](/img/structure/B3019363.png)
![(3-(Pyridazin-3-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B3019364.png)

